7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide
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Overview
Description
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is a chemical compound with the molecular formula C7H7N3O2. It is an intermediate in the synthesis of Azapropazone, a non-steroidal anti-inflammatory drug . This compound is known for its unique structure, which includes a benzotriazine ring system with a methyl group and an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide typically involves the reaction of 7-methyl-1,2,4-benzotriazine with an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions, such as room temperature, to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazine derivatives.
Scientific Research Applications
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Intermediate in the synthesis of Azapropazone, a non-steroidal anti-inflammatory drug.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Azapropazone, the compound undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved in its biological activity are related to its ability to modulate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Known for its use as an α-glucosidase inhibitor.
Benzo[e][1,2,4]triazinyl radicals: Stable free radicals with applications in functional materials.
Uniqueness
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is unique due to its specific structure, which includes a methyl group and an oxide functional group. This structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Properties
CAS No. |
27446-11-3 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)11(13)10-8(12)9-6/h2-4H,1H3,(H,9,10,12) |
InChI Key |
ZIXXPAQWEILDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=[N+](NC(=O)N=C2C=C1)[O-] |
Origin of Product |
United States |
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